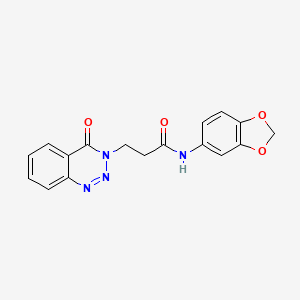

N-(1,3-benzodioxol-5-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Description

N-(1,3-Benzodioxol-5-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic organic compound characterized by a benzodioxol moiety linked via a propanamide chain to a 4-oxo-1,2,3-benzotriazine ring. Its synthesis likely involves coupling reactions between benzodioxol-5-amine and a benzotriazinone-propanoyl intermediate, analogous to methods described for related hydroxamic acids and amides .

Properties

Molecular Formula |

C17H14N4O4 |

|---|---|

Molecular Weight |

338.32 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |

InChI |

InChI=1S/C17H14N4O4/c22-16(18-11-5-6-14-15(9-11)25-10-24-14)7-8-21-17(23)12-3-1-2-4-13(12)19-20-21/h1-6,9H,7-8,10H2,(H,18,22) |

InChI Key |

HPVAWIJVCBKDLF-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by recent research findings and data.

- Molecular Formula : C21H22N2O5

- Molecular Weight : 382.4098 g/mol

- CAS Number : 954676-45-0

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The following sections detail its antibacterial, antifungal, and anticancer activities.

Antibacterial Activity

Research has demonstrated that compounds containing the 1,3-benzodioxole moiety exhibit significant antibacterial properties. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Key Findings :

- Minimum Inhibitory Concentrations (MIC) : Studies indicate that derivatives with the benzodioxole structure possess MIC values as low as 80 nM against Sarcina and Staphylococcus aureus .

| Compound | Bacteria Tested | MIC (nM) |

|---|---|---|

| N-(1,3-benzodioxol-5-yl)-3-(4-oxo-1,2,3-benzotriazin) | Sarcina | 80 |

| N-(1,3-benzodioxol-5-yl)-3-(4-oxo-1,2,3-benzotriazin) | Staphylococcus aureus | 110 |

Antifungal Activity

The compound has also been evaluated for antifungal activity. Similar to its antibacterial properties, it has shown promising results against various fungal strains.

Research Insights :

Studies have indicated that derivatives of benzodioxole can inhibit the growth of Candida species effectively. The specific activity of N-(1,3-benzodioxol-5-yl)-3-(4-oxo-1,2,3-benzotriazin) against fungi remains an area for further investigation.

Anticancer Activity

The anticancer potential of compounds with the benzodioxole structure is noteworthy. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells.

Case Studies :

- A study highlighted that benzodioxole derivatives could inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis .

- Another research effort reported that specific modifications to the benzodioxole structure enhanced cytotoxicity against human cancer cell lines .

Mechanistic Insights

The biological activities of N-(1,3-benzodioxol-5-yl)-3-(4-oxo-1,2,3-benzotriazin) are likely mediated through various mechanisms:

- Inhibition of DNA synthesis : The presence of the benzotriazine moiety may interfere with nucleic acid synthesis.

- Cell membrane disruption : Compounds may disrupt bacterial and fungal cell membranes leading to cell death.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to N-(1,3-benzodioxol-5-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole and benzodiazepine have shown significant activity against various bacterial strains and fungi . This suggests that the compound may also possess similar antimicrobial characteristics.

Anticancer Potential

Compounds containing the benzotriazine moiety have been explored for their anticancer properties. Studies have demonstrated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The specific application of this compound in cancer therapy is an area of ongoing research.

Synthesis of Multi-target Ligands

The compound serves as a valuable building block in the synthesis of multi-target-directed ligands (MTDLs). These ligands are designed to interact with multiple biological targets simultaneously, which is particularly useful in treating complex diseases such as neurodegenerative disorders and cancer .

Inhibitory Studies

In vitro studies have been conducted to evaluate the inhibitory effects of related compounds on enzymes like monoamine oxidase (MAO) and cholinesterase (ChE). These enzyme inhibitors are crucial for developing treatments for neurological conditions . The potential of this compound as an MAO inhibitor is particularly noteworthy.

Case Study 1: Antimicrobial Testing

A series of derivatives structurally related to this compound were synthesized and tested against common pathogens. Results indicated significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In a study examining the anticancer efficacy of benzotriazine derivatives, several compounds demonstrated potent cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . Future studies are expected to include this compound to evaluate its specific effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared moieties: benzotriazinone derivatives and benzodioxol-containing amides. Key comparisons are outlined below:

Benzotriazinone Derivatives

Key Differences :

- Functional Groups : Azinphos derivatives feature phosphorodithioate ester groups, making them potent acetylcholinesterase inhibitors . In contrast, the target compound’s amide linkage and benzodioxol group suggest divergent reactivity, possibly favoring receptor-binding or antioxidant activity.

- Bioactivity: Azinphos compounds are toxic to insects and mammals due to their organophosphate nature, while the target compound’s amide structure may reduce acute toxicity and enable therapeutic applications .

Benzodioxol-Containing Amides

Key Differences :

- Core Heterocycles: The thiazolidinone derivative in includes a sulfur-containing ring, which may enhance metal-binding capacity, whereas the benzotriazinone core in the target compound could confer photostability or aromatic stacking interactions.

- Substituent Effects : Hydroxamic acid derivatives (e.g., N-hydroxypropanamides) exhibit radical-scavenging activity due to their N–OH groups , but the target compound lacks this feature, implying distinct chemical behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.